molecular formula C28H52O5S2 B14404731 Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol CAS No. 83519-43-1

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol

Katalognummer: B14404731
CAS-Nummer: 83519-43-1
Molekulargewicht: 532.8 g/mol
InChI-Schlüssel: USXOWWWJJMCELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is a complex organic compound that combines the properties of benzenesulfonic acid and a long-chain alkyl sulfanylpropanol. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it versatile in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol involves its interaction with molecular targets through its sulfonic acid and alkyl sulfanyl groups. These interactions can affect various biochemical pathways, including:

    Membrane Disruption: The compound can integrate into lipid bilayers, disrupting membrane integrity.

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is unique due to its combination of aromatic and long-chain aliphatic components, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds.

Eigenschaften

CAS-Nummer

83519-43-1

Molekularformel

C28H52O5S2

Molekulargewicht

532.8 g/mol

IUPAC-Name

benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol

InChI

InChI=1S/C22H46O2S.C6H6O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2;7-10(8,9)6-4-2-1-3-5-6/h22-23H,3-21H2,1-2H3;1-5H,(H,7,8,9)

InChI-Schlüssel

USXOWWWJJMCELR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCSCC(CO)OC.C1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.